molecular formula C12H8BrClO4 B3156564 5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid CAS No. 832737-92-5

5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid

Cat. No.: B3156564
CAS No.: 832737-92-5
M. Wt: 331.54 g/mol
InChI Key: GMUGPBYRNBSZIP-UHFFFAOYSA-N
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Description

5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid is a chemical compound with the CAS Number: 832737-92-5 . It has a molecular weight of 331.55 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H8BrClO4/c13-7-1-3-10(9(14)5-7)17-6-8-2-4-11(18-8)12(15)16/h1-5H,6H2,(H,15,16) . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 331.55 . More specific properties such as melting point, boiling point, and density were not available in the retrieved data.

Scientific Research Applications

Electrochemical Properties

5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid's electrochemical properties have been explored. For instance, research on the anodic oxidation of related compounds, such as methyl 5-acetyl-2-furoate, has provided insights into the formation of ring-opened diesters and lactones, which are significant in understanding the electrochemical behavior of related furanic compounds (Torii, Tanaka, & Okamoto, 1972).

Synthesis and Chemical Transformations

The synthesis and pharmacological evaluation of compounds related to this compound, such as N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, has been investigated. These studies contribute to the understanding of the synthetic routes and chemical transformations of similar compounds (Siddiqui et al., 2014).

Use in Organic Synthesis

The compound has relevance in organic synthesis, especially in the formation of biheteroaryls. Studies have shown that compounds like methyl 5-bromo-2-furoate, which share structural similarities with this compound, are useful in palladium-catalysed direct arylation of heteroaromatics (Fu, Zhao, Bruneau, & Doucet, 2012).

Biomass Utilization and Renewable Alternatives

The compound plays a role in the catalytic synthesis of chemicals derived from biomass, like 2,5-furandicarboxylic acid (FDCA), a renewable alternative to p-phthalic acid. This is significant for the polymer industry and demonstrates the compound's utility in transitioning from fossil-based to biomass-based chemicals (Zhang et al., 2017).

Safety and Hazards

The specific safety and hazard information for 5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid is not available in the retrieved data. For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Biochemical Analysis

Biochemical Properties

The exact role of 5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid in biochemical reactions is not well-documented in the literature. Given its structure, it is plausible that it could interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and could involve binding interactions, modulation of enzymatic activity, or other mechanisms .

Cellular Effects

It could potentially influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name

5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClO4/c13-7-1-3-10(9(14)5-7)17-6-8-2-4-11(18-8)12(15)16/h1-5H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUGPBYRNBSZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)OCC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601192573
Record name 5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601192573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832737-92-5
Record name 5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832737-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601192573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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